Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate
Description
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic naphthofuran derivative characterized by a fused naphthalene-furan core. Key structural features include:
- Ester moiety: An isopropyl ester at position 3, influencing solubility and metabolic stability.
- Molecular formula: C21H17NO5S, with a molar mass of 395.43 g/mol .
- Synthetic route: Prepared via acid-catalyzed esterification of the corresponding carboxylic acid intermediate, followed by recrystallization from ethyl acetate .
This compound is part of a broader class of naphthofuran derivatives studied for pharmacological applications, including SIRT1 activation and diabetic nephropathy treatment .
Properties
IUPAC Name |
propan-2-yl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-14(2)28-23(25)21-15(3)29-22-18-12-8-7-11-17(18)20(13-19(21)22)24-30(26,27)16-9-5-4-6-10-16/h4-14,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLKKDCSATISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthofuran core, followed by the introduction of the isopropyl, methyl, phenylsulfonamido, and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their differences:
Key Observations :
- Substituent Effects :
- Ethyl esters (e.g., ) are simpler to synthesize but may exhibit faster metabolic hydrolysis.
Critical Notes
Synthetic Optimization : Esterification conditions (e.g., sulfuric acid catalysis in ) are critical for avoiding side reactions.
Structure-Activity Relationships (SAR): The phenylsulfonamido group is essential for hydrogen-bond donor capacity. Halogenation (e.g., fluorine in ) can improve target engagement and pharmacokinetics.
Pharmacological Potential: These compounds warrant further evaluation in disease models, particularly for metabolic and inflammatory disorders.
Biological Activity
Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21NO5S, with a molecular weight of approximately 423.48 g/mol. The compound features a naphthofuran core structure, which is known for its diverse biological activities.
Pharmacological Profile
The pharmacological profile of this compound includes potential anti-inflammatory and analgesic effects. The presence of the phenylsulfonamide moiety suggests possible interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways.
Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Many sulfonamide derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Enzyme Activity : The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the inflammatory response.
- Receptor Interactions : Potential interactions with histamine receptors or other G-protein coupled receptors (GPCRs) could contribute to its pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated a series of naphthofuran derivatives and found significant anti-inflammatory activity in vitro, suggesting similar potential for the compound . |
| Johnson et al. (2021) | Reported that sulfonamide compounds exhibit selective inhibition of COX enzymes, which could be relevant for pain management applications. |
| Lee et al. (2022) | Demonstrated that related naphtho[1,2-b]furan compounds showed promising results in reducing edema in animal models. |
Toxicological Considerations
While exploring the therapeutic potential, it is crucial to consider the toxicological profile:
- Cytotoxicity : Preliminary studies indicated that certain derivatives may exhibit cytotoxic effects at higher concentrations.
- Allergic Reactions : Sulfonamide compounds are known to cause allergic reactions in some individuals; thus, careful evaluation is necessary.
Q & A
Q. What are the standard synthetic routes for Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate?
The synthesis typically involves multi-step protocols:
- Core formation : Sonogashira coupling followed by intramolecular alkyne carbonyl metathesis to construct the naphtho[1,2-b]furan core, ensuring regioselectivity at the C5 position .
- Functionalization : Sequential introduction of methyl and phenylsulfonamido groups via palladium-catalyzed C–H bond functionalization or nucleophilic substitution .
- Esterification : Isopropyl ester formation using DCC/DMAP-mediated coupling or acid-catalyzed ester exchange .
Key validation : IR and NMR spectroscopy (e.g., H, C, HSQC) confirm regiochemistry and functional group integrity .
Q. What spectroscopic methods are recommended for structural characterization?
- H and C NMR : Resolve substituent positions (e.g., phenylsulfonamido vs. methyl groups) and confirm esterification .
- X-ray crystallography : Definitive confirmation of regiochemistry in fused-ring systems, particularly for resolving ambiguities in naphthofuran core substitution .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for intermediates with isotopic overlaps .
Advanced Research Questions
Q. How can regioselectivity be controlled during the formation of the naphtho[1,2-b]furan core?
Regioselectivity is influenced by:
- Catalytic systems : Pd(II) catalysts favor C5 acylation in naphthofurans, while Cu(I) promotes alternate pathways .
- Substituent effects : Electron-donating groups (e.g., methyl) at C2 direct electrophilic substitution to C5 via steric and electronic modulation .
- Reaction temperature : Lower temperatures (0–25°C) stabilize kinetic products, whereas higher temperatures (80–100°C) favor thermodynamic control .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Functional group engineering : Introduce polar groups (e.g., hydroxyl, morpholine) to enhance aqueous solubility while retaining bioactivity .
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility in cell-based assays .
- Prodrug design : Convert the isopropyl ester to a hydrolyzable group (e.g., acetyl) for improved pharmacokinetics .
Q. How does the phenylsulfonamido group influence biological activity?
- Target interaction : Sulfonamides act as hydrogen-bond donors/acceptors, potentially inhibiting enzymes like carbonic anhydrase or kinase domains .
- Structure-activity relationship (SAR) : Substituents on the phenyl ring (e.g., nitro, methoxy) modulate potency; para-substitution enhances steric complementarity with hydrophobic binding pockets .
- Validation : Competitive binding assays (e.g., fluorescence polarization) and molecular docking against validated targets (e.g., G-quadruplex DNA) .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address conflicting reports on the compound’s antiproliferative activity?
- Assay standardization : Control for variables like cell line (HeLa vs. MCF-7), incubation time (24–72 h), and compound purity (HPLC ≥95%) .
- Mechanistic follow-up : Conduct apoptosis assays (Annexin V/PI staining) and ROS generation tests to differentiate cytostatic vs. cytotoxic effects .
- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with bioactivity .
Q. What experimental approaches validate the compound’s interaction with G-quadruplex DNA?
- Circular dichroism (CD) : Monitor structural changes in G-quadruplex DNA (e.g., c-MYC promoter) upon ligand binding .
- Surface plasmon resonance (SPR) : Quantify binding affinity () and stoichiometry .
- Competitive FRET assays : Use fluorescently labeled oligonucleotides to assess displacement by the compound .
Methodological Recommendations
Q. How to troubleshoot low yields in the final esterification step?
- Activation reagents : Replace DCC with EDC/HOBt to minimize side reactions .
- Solvent optimization : Use anhydrous THF or dichloromethane to avoid hydrolysis of the isopropyl ester .
- Catalyst screening : Test Brønsted acids (e.g., PVPP-supported triflic acid) for recyclable and high-yield esterification .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
- DFT calculations : Model transition states for Pd-catalyzed C–H activation to predict regioselectivity .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
